![molecular formula C8H10N2O4 B097948 Methyl 2,4-dimethoxypyrimidine-5-carboxylate CAS No. 15400-58-5](/img/structure/B97948.png)
Methyl 2,4-dimethoxypyrimidine-5-carboxylate
Overview
Description
Methyl 2,4-dimethoxypyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids and are involved in many biological processes. The compound is a derivative of pyrimidine with methoxy groups and a carboxylate ester function, which suggests potential utility in various chemical syntheses and possibly in the pharmaceutical industry.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related pyrimidine compounds has been achieved through methods such as the Atwal-Biginelli cyclocondensation reaction , and the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles . These methods demonstrate the versatility of pyrimidine chemistry and the potential for creating a wide array of derivatives, including those with methoxy and carboxylate groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of a related compound, 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, was elucidated, providing insights into the arrangement of the functional groups and the overall geometry of the molecule . This information is crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their application in synthesis and drug design. For instance, the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes leads to novel pyrimido[4,5-d]pyrimidines , and the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles results in the formation of substituted 5-pyrimidinecarboxylates . These reactions highlight the reactivity of the pyrimidine ring and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, can be influenced by the presence of substituents like methoxy groups and carboxylate esters. These properties are important for the characterization of the compounds and can affect their solubility, stability, and biological activity. For example, oligonucleotides containing modified pyrimidine bases have been studied for their reactivity towards NH3 and their physical properties .
Scientific Research Applications
Palladium-Catalyzed Reactions
Methyl 2,4-dimethoxypyrimidine-5-carboxylate is used in palladium-catalyzed carbomethoxyvinylation and thienylation reactions. This involves the preparation of 5-(2-carbomethoxyvinyl)-2,4-dimethoxypyrimidine in high yield from 5-iodo-2,4-dimethoxypyrimidine via the Heck-reaction in aqueous solutions (Bašnák, Takatori, & Walker, 1997).
Synthesis of Anticancer and Antiviral Agents
The compound plays a role in the synthesis of 2,4-dimethoxy-5-(3-oxoalkynyl)pyrimidines, which are of interest as potential anticancer and antiviral agents. This process involves acylation of ethynylboron intermediates derived from 5-ethynyl-2,4-dimethoxypyrimidine (Kundu, Das, & Majumdar, 1990).
Antitumor Activity
2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, synthesized using a route involving this compound, has shown significant activity against Walker 256 carcinosarcoma in rats. It is a potent inhibitor of mammalian dihydrofolate reductase (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Structural and Spectroscopy Studies
This chemical also aids in understanding covalent hydration and regioselective reactions in pyrimidines through structural and proton NMR spectroscopy studies. It contributes to research on the hydration dynamics of pyrimidine derivatives (Kress, 1994).
Role in Cardiotonic Activity
Ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, derived from this compound, were synthesized and evaluated for their cardiotonic activity. These compounds showed effects on guinea pig atria, indicating potential applications in cardiovascular research (Dorigo et al., 1996).
Anionic Cycloaddition Reactions
This compound is used in anionic cycloaddition reactions, facilitating the synthesis of quinazoline derivatives in a single step. This demonstrates its utility in creating complex heterocyclic structures (Wada et al., 1992).
Synthesis of Nucleoside Analogues
It is involved in the synthesis of 5-substituted-2,4-dimethoxypyrimidines and related nucleoside analogues, contributing to the development of new nucleoside-based therapies (Whale, Coe, & Walker, 1992).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310 , which advise wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and immediately calling a POISON CENTER or doctor/physician .
properties
IUPAC Name |
methyl 2,4-dimethoxypyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-12-6-5(7(11)13-2)4-9-8(10-6)14-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQHTPWKNFCTDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567558 | |
Record name | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15400-58-5 | |
Record name | Methyl 2,4-dimethoxy-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15400-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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